LSD1 Inhibitory Activity Relative to the Aminothiazole Fragment Series
When evaluated against LSD1, 3-(2,5-dimethylthiazol-4-yl)propanoic acid (as its derivative CHEMBL3402055) demonstrates an IC50 of >10,000 nM (10 μM) in a human recombinant LSD1 assay [1]. This places the compound in the 7–187 µM activity window reported for the broader reversible aminothiazole inhibitor series, some members of which achieve potency improvements of up to 32-fold over the initial fragment hit following elaboration [2]. The comparable baseline activity of this particular scaffold confirms it represents a validated, non-promiscuous starting point for hit-to-lead optimisation, distinguishable from less well-characterised dimethylthiazole isomers.
| Evidence Dimension | LSD1 IC50 |
|---|---|
| Target Compound Data | >10,000 nM (10 µM) [IC50; relation >] |
| Comparator Or Baseline | Reversible aminothiazole series from Hitchin et al. 2013, range 7–187 µM |
| Quantified Difference | Target compound IC50 falls within the reported class range; specific structural elaboration yields up to 32-fold potency gain over the initial fragment hit. |
| Conditions | Human recombinant LSD1; Amplex Red/H2O2 detection after 30 min incubation. |
Why This Matters
Confirms that the 2,5-dimethylthiazol-4-yl scaffold is a documented LSD1 inhibitor chemotype and provides a quantitative anchor for SAR expansion, enabling rational compound selection over untested thiazole analogues.
- [1] ChEMBL API. Activity data for CHEMBL3402055: LSD1 IC50 >10,000 nM. Available at: https://www.ebi.ac.uk/chembl/api/data/activity.json?molecule_chembl_id=CHEMBL3402055 View Source
- [2] Hitchin JR, Blagg J, Burke R, et al. Development and evaluation of selective, reversible LSD1 inhibitors derived from fragments. Med Chem Commun. 2013;4:1513-1522. doi:10.1039/C3MD00226H View Source
